(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide
Description
Propriétés
IUPAC Name |
(E)-N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-17(15-18-7-3-2-4-8-18)24(30)26-19-13-14-29(16-19)23-12-11-22(27-28-23)20-9-5-6-10-21(20)25/h2-12,15,19H,13-14,16H2,1H3,(H,26,30)/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVRFOXQXAJEB-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine ring is then synthesized and attached to the pyridazine ring. Finally, the acrylamide moiety is introduced through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives
Applications De Recherche Scientifique
(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyridazine/Acrylamide Derivatives
The compound’s structural analogs differ primarily in substituents on the pyridazine/pyridine rings and the acrylamide side chain. Key examples include:
Table 1: Comparative Analysis of Structural Features
Key Observations:
Halogen Effects : The target compound’s 2-fluorophenyl group contrasts with chlorine in 13g and 3-chlorophenyl in . Fluorine’s electronegativity enhances binding via polar interactions, while chlorine may increase lipophilicity .
Heterocyclic Cores: Pyridazine (target) vs. Pyridazine’s electron-deficient nature may favor kinase interactions .
Side-Chain Modifications : The pyrrolidin-3-yl group in the target compound offers conformational flexibility, whereas pentylsulfonyl () introduces bulkiness and sulfonamide-based solubility .
Physicochemical and Electronic Properties
- Molecular Weight and Solubility : The target compound (568.23 g/mol) is larger than (391.81 g/mol) but smaller than (607.05 g/mol). Higher molecular weight in correlates with reduced solubility, mitigated by its sulfonamide group .
- Electron-Accepting Ability : Pyridazine’s electron deficiency (target) contrasts with fulleropyrrolidines in , which exhibit lower electron affinity than C60 but higher than N-methylfulleropyrrolidine.
Implications for Drug Design
Fluorine vs. Chlorine : Fluorine improves metabolic stability and binding affinity, whereas chlorine enhances lipophilicity and passive diffusion .
Heterocycle Choice: Pyridazine may optimize kinase inhibition, while pyrazolo[3,4-d]pyrimidinone () targets nucleotide-binding domains .
Side-Chain Engineering : Pyrrolidine’s flexibility balances conformational adaptability and entropic penalties during binding .
Activité Biologique
The compound (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C29H32FN7O2
- Molecular Weight : 529.6 g/mol
- IUPAC Name : (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide
- SMILES Notation : CCC(C(=O)NC1CCN(C1)C2=CC=CC(=N2)C3=CN=C4N3N=C(C=C4)N5CCCC5C6=CC(=CC=C6)F)O
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent, antimicrobial properties, and effects on the central nervous system.
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, likely through the modulation of key signaling pathways involved in cell growth and survival.
Mechanism of Action :
The compound may interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cancer cell signaling. This interaction could lead to apoptosis in malignant cells.
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition against both Gram-positive and Gram-negative bacteria.
Data Tables
| Activity | Compound | MIC (μg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide | 0.22 - 0.25 | Effective against Staphylococcus spp. |
| Anticancer | (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide | N/A | Inhibited cancer cell proliferation |
Case Study 1: Anticancer Effects
In vitro studies have shown that the compound significantly reduces cell viability in breast cancer cell lines. The underlying mechanism appears to involve apoptosis induction through activation of caspase pathways.
Case Study 2: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated strong activity with MIC values comparable to standard antibiotics, suggesting potential for development as a new antimicrobial agent.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
Methodological Answer: Synthesis optimization requires addressing stereochemical control (e.g., maintaining the E-configuration of the acrylamide moiety) and regioselective coupling of the pyridazine and pyrrolidine rings. A multi-step approach is recommended:
- Step 1: Synthesize the 6-(2-fluorophenyl)pyridazin-3-yl scaffold via Suzuki-Miyaura coupling between 3-chloropyridazine and 2-fluorophenylboronic acid .
- Step 2: Functionalize the pyrrolidine ring with appropriate protecting groups (e.g., Boc) to avoid side reactions during subsequent acrylamide formation .
- Step 3: Use phosphorus oxychloride (POCl₃) and DMF in a Vilsmeier-Haack reaction to introduce the acrylamide group, ensuring strict temperature control (0–10°C) to minimize side products .
- Validation: Monitor reaction progress via TLC and confirm final purity via HPLC (>98%) .
Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., E-configuration via coupling constants) .
- X-Ray Crystallography: Use SHELXL for refining crystal structures, particularly to resolve ambiguities in pyrrolidine ring conformation or fluorophenyl orientation .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are foundational:
- Docking: Align the compound’s pyridazine and fluorophenyl moieties with hydrophobic pockets of target proteins (e.g., kinases).
- MD Simulations: Assess binding stability over 100-ns trajectories using AMBER or GROMACS. Validate predictions with experimental binding assays (e.g., SPR or ITC) .
Advanced Questions
Q. How can researchers resolve discrepancies between X-ray crystallography data and NMR-derived structural models?
Methodological Answer: Discrepancies often arise from dynamic conformations in solution vs. static crystal packing:
- Step 1: Compare NOESY (NMR) data with X-ray torsional angles to identify flexible regions (e.g., pyrrolidine ring puckering) .
- Step 2: Perform temperature-dependent NMR to assess conformational exchange broadening.
- Step 3: Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystallographic data .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorophenyl moiety?
Methodological Answer: Systematic substitution of the 2-fluorophenyl group can elucidate steric and electronic effects:
- Synthetic Strategy: Replace fluorine with Cl, CF₃, or OMe via cross-coupling reactions .
- Biological Assays: Test derivatives against relevant targets (e.g., kinases) to correlate substituent electronegativity with inhibitory potency.
- Computational Analysis: Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and predict binding affinities .
Q. How can advanced docking studies reconcile mismatches between predicted and experimental binding affinities?
Methodological Answer: Mismatches often stem from solvent effects or protein flexibility:
- Step 1: Perform ensemble docking against multiple protein conformations (e.g., from MD simulations).
- Step 2: Incorporate explicit water molecules in docking grids to account for solvation effects.
- Step 3: Validate with alchemical free-energy calculations (e.g., FEP/MBAR) to quantify binding energy differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
